

Physical and chemical properties of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 1-Aminopentan-3-ol

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An In-depth Technical Guide to 1-Aminopentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-aminopentan-3-ol**, a valuable amino alcohol intermediate in organic synthesis and potential building block for novel therapeutic agents. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted properties, general characteristics of related compounds, and methodologies for its synthesis and analysis, offering a foundational resource for researchers.

Chemical Identity and Physical Properties

1-Aminopentan-3-ol is a primary amino alcohol with the chemical formula $C_5H_{13}NO$. Its structure features a five-carbon chain with an amino group at the 1-position and a hydroxyl group at the 3-position. The presence of a chiral center at the carbon bearing the hydroxyl group indicates that this compound can exist as a pair of enantiomers, (R)-**1-aminopentan-3-ol** and (S)-**1-aminopentan-3-ol**.

Table 1: Predicted Physical and Chemical Properties of **1-Aminopentan-3-ol**

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ NO	-
Molecular Weight	103.16 g/mol	-
CAS Number	291535-62-1	[1]
Appearance	Liquid (Predicted)	[2]
Boiling Point	187.8 ± 13.0 °C at 760 mmHg (Predicted)	[1]
Density	0.9 ± 0.1 g/cm ³ (Predicted)	[1]
Refractive Index	1.450 (Predicted)	[1]
Flash Point	67.4 ± 19.8 °C (Predicted)	[1]
Vapor Pressure	0.2 ± 0.8 mmHg at 25°C (Predicted)	[1]
LogP	-0.24 (Predicted)	[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 1,3-amino alcohols like **1-aminopentan-3-ol** is through the reduction of the corresponding β -aminoketone. In this case, the precursor would be 1-aminopentan-3-one.

General Experimental Protocol for the Reduction of a β -Aminoketone:[3]

This protocol describes a general method for the reduction of β -enaminoketones, which can be adapted for the synthesis of **1-aminopentan-3-ol** from 1-aminopentan-3-one.

- **Dissolution:** The β -aminoketone (e.g., 1-aminopentan-3-one) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a protic solvent like isopropyl alcohol.
- **Reduction:** A reducing agent, such as sodium metal, is added portion-wise to the solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at

room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, any unreacted sodium is carefully removed. The reaction mixture is then quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH_4Cl).
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent, such as ethyl acetate.
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude amino alcohol. Further purification can be achieved through techniques like distillation or column chromatography.

A general workflow for the synthesis of **1-Aminopentan-3-ol**.

Chemical Reactivity

1-Aminopentan-3-ol possesses two reactive functional groups: a primary amine and a secondary alcohol. This dual functionality allows it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

- **N-Acylation:** The primary amino group can readily react with acylating agents such as acyl chlorides or anhydrides to form amides.
- **N-Alkylation:** The nitrogen can also be alkylated to form secondary or tertiary amines.
- **O-Acylation/O-Alkylation:** The hydroxyl group can be acylated to form esters or alkylated to form ethers.
- **Oxidation:** The secondary alcohol can be oxidized to the corresponding ketone, 1-aminopentan-3-one.
- **Dehydration:** Under acidic conditions, dehydration of the alcohol can lead to the formation of an alkene.

Key chemical reactions of **1-Aminopentan-3-ol**.

Spectroscopic Characterization

While experimental spectra for **1-aminopentan-3-ol** are not readily available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
^1H NMR	- Multiplet for the CH proton at the 3-position (adjacent to OH).- Triplets and multiplets for the CH_2 groups of the pentyl chain.- A broad singlet for the OH and NH_2 protons (exchangeable with D_2O).
^{13}C NMR	- A signal for the carbon bearing the hydroxyl group (C-3) in the range of 60-75 ppm.- Signals for the other four carbons of the pentyl chain.
IR Spectroscopy	- A broad band in the region of $3300\text{-}3400\text{ cm}^{-1}$ corresponding to O-H and N-H stretching vibrations.- C-H stretching vibrations just below 3000 cm^{-1} .- C-N and C-O stretching vibrations in the fingerprint region.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight (103.16 g/mol).- Fragmentation patterns characteristic of amino alcohols, such as loss of water, and cleavage adjacent to the amino and hydroxyl groups.

Biological and Pharmacological Significance

Amino alcohols are an important class of compounds in medicinal chemistry and drug development.^[3] The specific biological activities of **1-aminopentan-3-ol** have not been extensively studied. However, its structural isomer, (S)-**1-aminopentan-3-ol**, has shown potential for neurotransmitter modulation and antimicrobial properties.^[4]

Given its structure, **1-aminopentan-3-ol** could be investigated for a range of potential biological activities, including:

- As a Precursor for Bioactive Molecules: Its dual functionality makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications.
- Interaction with Biological Targets: The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules such as enzymes and receptors.
- Neurotransmitter Research: As suggested for its isomer, it may have applications in the study of neurotransmitter systems.^[4]

Further research is needed to elucidate the specific biological and pharmacological properties of **1-aminopentan-3-ol** and its enantiomers.

Safety and Handling

1-Aminopentan-3-ol is classified as a combustible liquid and is harmful if swallowed. It is also reported to cause severe skin burns and eye damage, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a starting point for researchers interested in **1-aminopentan-3-ol**. The lack of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and potential applications of this promising chemical entity.

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- To cite this document: BenchChem. [Physical and chemical properties of 1-Aminopentan-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277956#physical-and-chemical-properties-of-1-aminopentan-3-ol>]

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